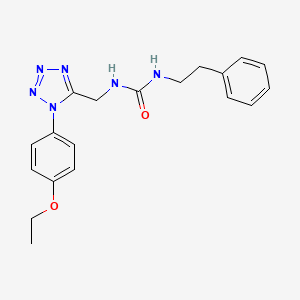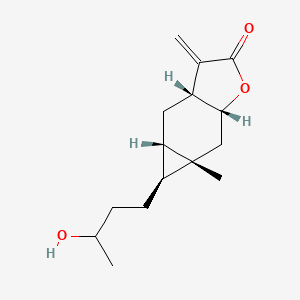
(E)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile, also known as TAT, is a small molecule compound that has gained significant attention in the field of scientific research due to its various pharmacological properties. TAT is a potent inhibitor of protein kinase CK2, which plays a crucial role in regulating cell growth, proliferation, and survival.
Scientific Research Applications
Cytotoxic Activities in Cancer Research
- Synthesis and Cytotoxic Potency : A study by Sa̧czewski et al. (2004) investigated acrylonitriles, including compounds similar to (E)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile, for their in vitro cytotoxic potency on human cancer cell lines. These compounds showed significant cytotoxic activity, indicating potential applications in cancer research (Sa̧czewski et al., 2004).
Corrosion Inhibition
- Corrosion Inhibition Efficiency : Verma et al. (2016) studied derivatives of acrylonitriles, similar to the compound , as corrosion inhibitors for mild steel in hydrochloric acid. The compounds demonstrated high efficiency in inhibiting corrosion, suggesting their potential application in materials science and engineering (Verma et al., 2016).
Chemosensors Development
- Potential Chemosensors for Cations : A study by Hranjec et al. (2012) on benzimidazoles and benzimidazoquinolines, structurally related to the compound of interest, showed that these compounds could act as chemosensors for different cations. This finding suggests potential applications in chemical sensing technology (Hranjec et al., 2012).
Optical Applications
- Designing Optical Properties : Research by Eltyshev et al. (2021) on new fluorescent thiazoles based on a 3-aryl-2-(thiazol-2-yl)acrylonitrile core, which is structurally similar to the compound , explored their optical properties. These findings suggest potential applications in photonics and optoelectronics (Eltyshev et al., 2021).
properties
IUPAC Name |
(E)-3-(4-methylanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S/c1-13-2-6-16(7-3-13)21-11-15(10-20)19-22-18(12-26-19)14-4-8-17(9-5-14)23(24)25/h2-9,11-12,21H,1H3/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNXJVPTVNLKAZ-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-dimethylphenyl)-5-(2-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2578216.png)






![N-(2-(cyclohex-1-en-1-yl)ethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2578230.png)





